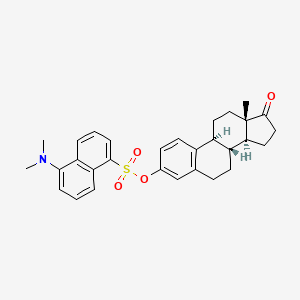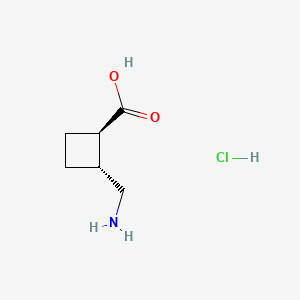
Hddfp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate is a flavonoid derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of hexyloxy, dihydroxy, dimethoxy, and phosphate groups attached to a flavone backbone. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of Key Intermediates: The synthesis begins with the preparation of 2-hydroxy-4,5,6-trimethoxyacetophenone and 3,4-benzyloxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid and 3,4-dihydroxybenzaldehyde, respectively.
Formation of Flavone Core: These intermediates are then reacted under phase transfer catalysis (PTC) conditions to form the flavone core structure.
Introduction of Hexyloxy and Phosphate Groups:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroflavones.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroflavones.
Wissenschaftliche Forschungsanwendungen
5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex flavonoid derivatives.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate involves its interaction with specific molecular targets and pathways. One notable mechanism is its inhibition of the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes. By inhibiting this enzyme, the compound reduces the production of leukotrienes, which are mediators of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-3,6,7,4’-tetramethoxyflavone: A similar flavonoid with additional methoxy groups.
5,7,4’-Trihydroxy-3,6-dimethoxyflavone: Another flavonoid with a different substitution pattern.
Uniqueness
5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate is unique due to the presence of the hexyloxy and phosphate groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility and bioavailability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
111372-46-4 |
|---|---|
Molekularformel |
C23H27O10P |
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
[4-(5-hexoxy-6,7-dimethoxy-4-oxochromen-2-yl)-2-hydroxyphenyl] dihydrogen phosphate |
InChI |
InChI=1S/C23H27O10P/c1-4-5-6-7-10-31-23-21-16(25)12-18(32-19(21)13-20(29-2)22(23)30-3)14-8-9-17(15(24)11-14)33-34(26,27)28/h8-9,11-13,24H,4-7,10H2,1-3H3,(H2,26,27,28) |
InChI-Schlüssel |
WHFSJKCACRWVPW-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=C2C(=CC(=C1OC)OC)OC(=CC2=O)C3=CC(=C(C=C3)OP(=O)(O)O)O |
Kanonische SMILES |
CCCCCCOC1=C2C(=CC(=C1OC)OC)OC(=CC2=O)C3=CC(=C(C=C3)OP(=O)(O)O)O |
Key on ui other cas no. |
111372-46-4 |
Synonyme |
5-hexyloxy-3',4'-dihydroxy-6,7-dimethoxyflavone 4'-phosphate HDDFP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(3-aminopropoxy)oxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B1220750.png)

